molecular formula C10H13NO3 B8615424 methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate

methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate

Cat. No. B8615424
M. Wt: 195.21 g/mol
InChI Key: QQNPKFLLCWDGBM-UHFFFAOYSA-N
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Patent
US07834002B2

Procedure details

The above compound was also prepared as follows: To a solution of 50.02 g of methyl 3-(6-hydroxymethylpyridin-2-yl)-trans-acrylate in IPA 502 mL, was added 2.51 g of 5% palladium-carbon (containing 50% water) under argon atmosphere, the reaction mixture was stirred under 1-4 atom hydrogen atmosphere at 50° C. for 2.5 hours. After cooling, the catalyst was filtrated off and the solvent was removed off under reduced pressure from the reaction mixture, which gave 50 g of methyl 3-(6-hydroxymethylpyridin-2-yl)propionate as a brown oil.
Quantity
50.02 g
Type
reactant
Reaction Step One
Name
Quantity
502 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2.51 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:8]=[C:7](/[CH:9]=[CH:10]/[C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH:5][CH:4]=1.[H][H]>CC(O)C.[C].[Pd]>[OH:1][CH2:2][C:3]1[N:8]=[C:7]([CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50.02 g
Type
reactant
Smiles
OCC1=CC=CC(=N1)/C=C/C(=O)OC
Name
Quantity
502 mL
Type
solvent
Smiles
CC(C)O
Name
palladium-carbon
Quantity
2.51 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above compound was also prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst was filtrated off
CUSTOM
Type
CUSTOM
Details
the solvent was removed off under reduced pressure from the reaction mixture, which

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=CC(=N1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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